

Application Notes and Protocols for Sodium Glutamate Monohydrate in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium Glutamate Monohydrate*

Cat. No.: *B130435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glutamate monohydrate, the sodium salt of the non-essential amino acid L-glutamic acid, is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS).^{[1][2]} Its critical role in mediating fast synaptic transmission, synaptic plasticity, and various other neurological processes makes it an indispensable tool in neuroscience research, particularly in patch clamp electrophysiology.^{[1][3][4]} This technique allows for the direct measurement of ion flow across the cell membrane, providing unparalleled insight into the function of glutamate receptors and their associated signaling pathways.^{[1][3]}

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly mediate ion flux, leading to rapid changes in the postsynaptic membrane potential.^{[2][5]} They are broadly classified into three subtypes based on their selective agonists: α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.^[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger signaling cascades.^[6]

These application notes provide detailed protocols for utilizing **sodium glutamate monohydrate** in whole-cell patch clamp electrophysiology to study iGluR-mediated currents,

along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Commonly Used Pharmacological Agents for Isolating Glutamate Receptor Subtypes

Pharmacological Agent	Receptor Action	Concentration (μM)	Common Application Methods
Agonists			
L-Glutamate	Non-selective agonist	100 - 1000	Bath application, local perfusion
(RS)-AMPA	AMPA receptor agonist	10 - 100	Bath application, local perfusion
NMDA	NMDA receptor agonist	10 - 100	Bath application, local perfusion
Kainate	Kainate receptor agonist	1 - 10	Bath application, local perfusion
Antagonists			
CNQX	AMPA/Kainate receptor antagonist	10	Bath application
NBQX	AMPA/Kainate receptor antagonist	8	Bath application
GYKI 52466	Non-competitive AMPA receptor antagonist	33	Bath application
D-AP5 (D-APV)	Competitive NMDA receptor antagonist	25 - 50	Bath application
MK-801	Non-competitive NMDA receptor antagonist	10 - 20	Bath application
Channel Blockers			
Tetrodotoxin (TTX)	Voltage-gated sodium channel blocker	0.5 - 1	Bath application

Picrotoxin	GABA _A receptor channel blocker	50 - 100	Bath application
Bicuculline	GABA _A receptor antagonist	10 - 20	Bath application
Co-agonists			
Glycine	Co-agonist for NMDA receptors	1 - 10	Bath application
D-Serine	Co-agonist for NMDA receptors	10	Bath application

Table 2: Typical Electrophysiological Parameters for Recording Glutamate-Evoked Currents

Parameter	Value	Notes
Holding Potential (V _h)		
AMPA/Kainate Currents	-60 to -70 mV	Minimizes NMDA receptor activation due to Mg ²⁺ block. [1]
NMDA Currents	+40 mV or -25 to -35 mV	Positive potentials relieve the Mg ²⁺ block. [1] Holding at slightly depolarized potentials can also alleviate the block. [1]
External Solution (aCSF)		
NaCl	125 mM	
KCl	2.5 mM	
CaCl ₂	2 mM	
MgCl ₂	1 mM	Can be omitted or lowered for studying NMDA receptors without a voltage-dependent block.
NaH ₂ PO ₄	1.25 mM	
NaHCO ₃	25 mM	
Glucose	25 mM	
Internal Solution (Pipette)		
K-Gluconate or Cs-Gluconate	120-140 mM	Cesium is used to block potassium channels, improving voltage clamp quality.
HEPES	10 mM	
EGTA or BAPTA	0.5-10 mM	Chelates intracellular calcium.
Mg-ATP	2-4 mM	
Na-GTP	0.2-0.4 mM	

Phosphocreatine	10 mM
-----------------	-------

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of AMPA Receptor-Mediated Currents

This protocol details the steps to record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors in response to the application of glutamate.

1. Preparation of Solutions:

- Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution as detailed in Table 2.
- Prepare stock solutions of L-Glutamate (100 mM in water), CNQX (10 mM in DMSO), D-AP5 (50 mM in water), and Picrotoxin (50 mM in DMSO).

2. Slice Preparation:

- Acutely prepare brain slices (e.g., hippocampus, cortex) of 250-350 μm thickness using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

3. Patch Clamp Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Identify a healthy neuron under a microscope with DIC optics.
- Approach the neuron with a borosilicate glass pipette (3-6 M Ω) filled with internal solution.
- Apply gentle positive pressure to the pipette to keep the tip clean.

- Form a gigaohm seal ($>1\text{ G}\Omega$) by applying gentle negative pressure.
- Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the cell at -70 mV.

4. Pharmacological Isolation of AMPA Currents:

- To isolate AMPA receptor-mediated currents, add D-AP5 (50 μM) and picrotoxin (50 μM) to the aCSF to block NMDA and GABA_A receptors, respectively.

5. Glutamate Application and Data Acquisition:

- Use a local perfusion system (e.g., a puffer pipette) to apply L-Glutamate (1 mM) for a short duration (1-5 ms) in the vicinity of the recorded neuron's dendrites.
- Record the resulting inward current, which represents the AMPA receptor-mediated EPSC.
- Wash out the glutamate with the continuous perfusion of aCSF.
- Repeat the application at regular intervals (e.g., every 20 seconds) to obtain a stable baseline response.
- To confirm the current is mediated by AMPA receptors, apply CNQX (10 μM) to the bath, which should block the glutamate-evoked response.

Protocol 2: Whole-Cell Patch Clamp Recording of NMDA Receptor-Mediated Currents

This protocol outlines the procedure for recording NMDA receptor-mediated EPSCs.

1. Preparation of Solutions:

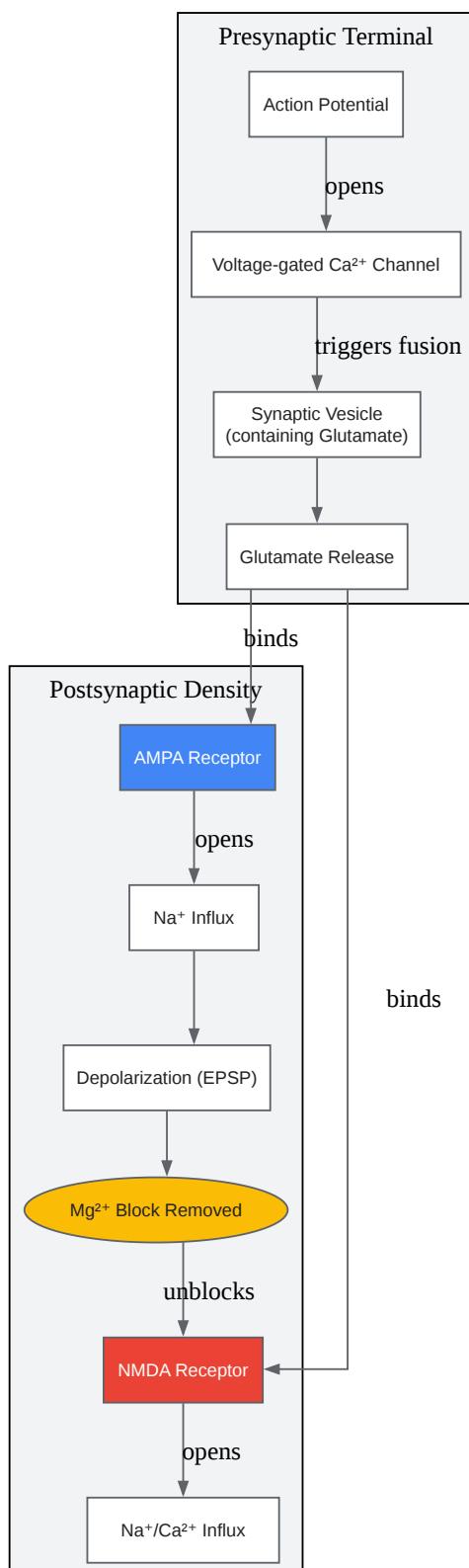
- Prepare aCSF and internal pipette solution. For isolating NMDA currents, it is often beneficial to use a low Mg²⁺ (e.g., 0.1 mM) or Mg²⁺-free aCSF.

- Prepare stock solutions of L-Glutamate (100 mM), CNQX (10 mM), and Glycine (10 mM in water).

2. Slice Preparation and Patch Clamp Recording:

- Follow steps 2.1 to 3.4 from Protocol 1.
- In voltage-clamp mode, hold the cell at +40 mV to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.[\[1\]](#)

3. Pharmacological Isolation of NMDA Currents:

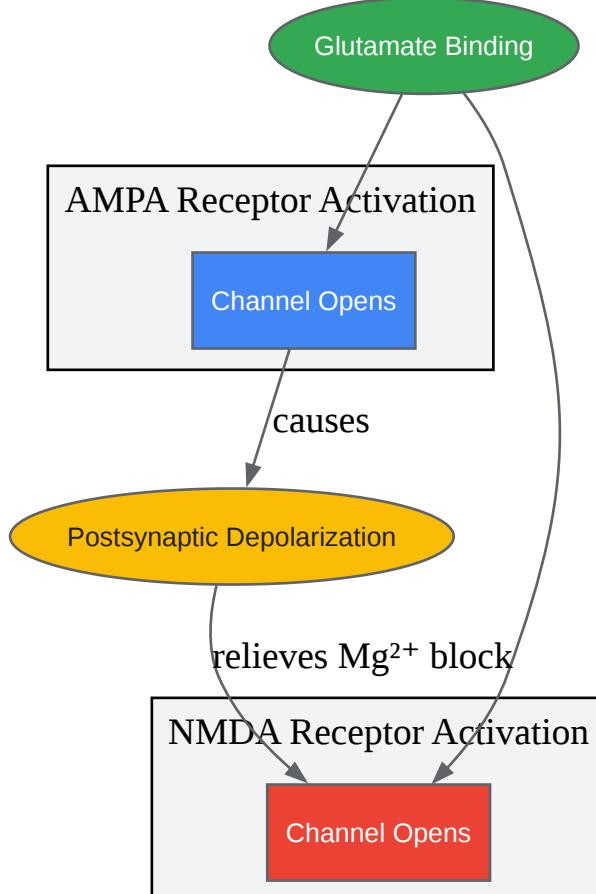
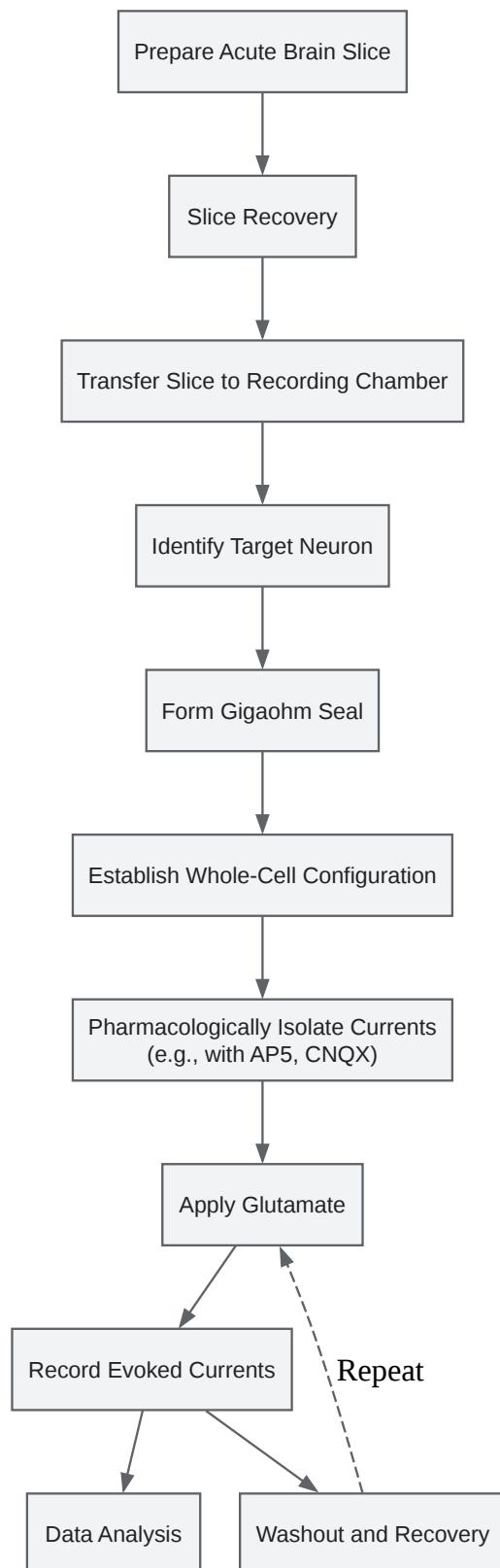

- Add CNQX (10 μ M) and picrotoxin (50 μ M) to the aCSF to block AMPA/kainate and GABA_A receptors, respectively.
- Ensure the presence of a co-agonist, such as glycine (10 μ M) or D-serine (10 μ M), in the aCSF, as it is required for NMDA receptor activation.[\[7\]](#)

4. Glutamate Application and Data Acquisition:

- Apply L-Glutamate (1 mM) locally as described in Protocol 1.
- Record the resulting outward current (at $V_h = +40$ mV), which represents the NMDA receptor-mediated EPSC.
- To confirm the identity of the current, apply D-AP5 (50 μ M) to the bath, which should abolish the response.

Signaling Pathways and Experimental Workflows Glutamatergic Synaptic Transmission

The binding of glutamate to postsynaptic iGluRs initiates a series of events leading to neuronal excitation.

[Click to download full resolution via product page](#)

Caption: Signaling cascade at a glutamatergic synapse.

Experimental Workflow for Whole-Cell Patch Clamp

The following diagram illustrates the general workflow for recording glutamate-evoked currents from a neuron in a brain slice.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A slow excitatory postsynaptic current mediated by G-protein-coupled metabotropic glutamate receptors in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Glutamate Monohydrate in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130435#sodium-glutamate-monohydrate-in-patch-clamp-electrophysiology-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com